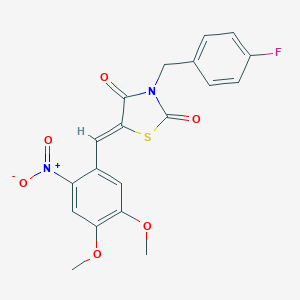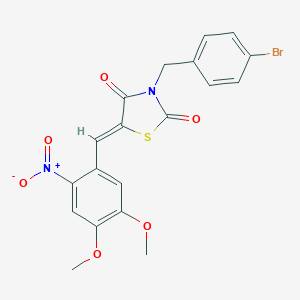![molecular formula C26H26ClN3O4 B302276 2-(4-{[(Z)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B302276.png)
2-(4-{[(Z)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-{[(Z)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chlorobenzoyl, carbohydrazonoyl, ethoxyphenoxy, and dimethylphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(Z)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Chlorobenzoyl Intermediate: This step involves the reaction of 4-chlorobenzoic acid with suitable reagents to form the chlorobenzoyl intermediate.
Carbohydrazonoyl Formation: The chlorobenzoyl intermediate is then reacted with hydrazine derivatives to form the carbohydrazonoyl group.
Ethoxyphenoxy Addition: The carbohydrazonoyl intermediate is further reacted with ethoxyphenol under specific conditions to introduce the ethoxyphenoxy group.
Final Coupling: The final step involves coupling the ethoxyphenoxy intermediate with 3,4-dimethylaniline to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-{[(Z)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where specific groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(4-{[(Z)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.
Mécanisme D'action
The mechanism of action of 2-(4-{[(Z)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-(4-chlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-(2-(3-chlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
Compared to similar compounds, 2-(4-{[(Z)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C26H26ClN3O4 |
|---|---|
Poids moléculaire |
480 g/mol |
Nom IUPAC |
4-chloro-N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxyphenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C26H26ClN3O4/c1-4-33-24-14-19(15-28-30-26(32)20-7-9-21(27)10-8-20)6-12-23(24)34-16-25(31)29-22-11-5-17(2)18(3)13-22/h5-15H,4,16H2,1-3H3,(H,29,31)(H,30,32)/b28-15- |
Clé InChI |
NOQVCZZNIZSMED-MBTHVWNTSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Cl)OCC(=O)NC3=CC(=C(C=C3)C)C |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC=C(C=C2)Cl)OCC(=O)NC3=CC(=C(C=C3)C)C |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Cl)OCC(=O)NC3=CC(=C(C=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B302200.png)
![3-(4-Bromobenzyl)-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302202.png)
![3-(4-Bromobenzyl)-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302203.png)

![Methyl 4-{[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B302206.png)

![3-(4-chlorobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302208.png)
![N-[4-(3-{[(5Z)-3-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL]ACETAMIDE](/img/structure/B302210.png)
![N'~1~-{(Z)-1-[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-4-NITROBENZOHYDRAZIDE](/img/structure/B302211.png)
![N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2-phenylacetohydrazide](/img/structure/B302212.png)
![N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-3-carboxamide](/img/structure/B302213.png)
![4-chloro-N'-[5-nitro-2-(1-piperidinyl)benzylidene]benzohydrazide](/img/structure/B302214.png)
![3-{5-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-4-chlorobenzoic acid](/img/structure/B302216.png)
